molecular formula C17H9Cl4NO4 B342114 Ethyl 4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate

Ethyl 4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate

Cat. No.: B342114
M. Wt: 433.1 g/mol
InChI Key: ATEGLAYFDAXCHJ-UHFFFAOYSA-N
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Description

Ethyl 4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes multiple chlorine atoms and a dioxo-isoindoline moiety

Preparation Methods

The synthesis of Ethyl 4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate typically involves the reaction of 4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindole with ethyl 4-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

Ethyl 4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth. The exact pathways and targets depend on the specific derivative and its application .

Comparison with Similar Compounds

Ethyl 4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can be compared with other similar compounds, such as:

Ethyl 4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is unique due to its specific combination of chlorine atoms and the ethyl ester group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H9Cl4NO4

Molecular Weight

433.1 g/mol

IUPAC Name

ethyl 4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C17H9Cl4NO4/c1-2-26-17(25)7-3-5-8(6-4-7)22-15(23)9-10(16(22)24)12(19)14(21)13(20)11(9)18/h3-6H,2H2,1H3

InChI Key

ATEGLAYFDAXCHJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl

Origin of Product

United States

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